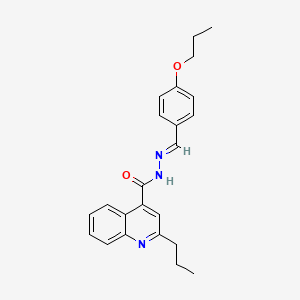

![molecular formula C18H13N3OS B5546666 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide, also known as PIP3T, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. PIP3T is a heterocyclic compound that contains both imidazole and pyridine rings, as well as a thiophene group.

Wissenschaftliche Forschungsanwendungen

PARP Inhibition for Cancer Therapy

Compounds structurally related to N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide have been investigated for their potential in cancer treatment, particularly as poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors show promising efficacy in inhibiting PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms. For example, a phenylpyrrolidine-substituted benzimidazole carboxamide demonstrated potent PARP enzyme inhibition and oral bioavailability, highlighting its potential in treating melanoma and breast cancer (Penning et al., 2010).

Antiparasitic Activity

Research into quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which share a core structure with this compound, has identified compounds with significant antiparasitic activity. These compounds exhibit potent action against Trypanosoma rhodesiense, offering a potential pathway for developing new antiprotozoal drugs (Sundberg et al., 1990).

Histone Deacetylase Inhibition for Cancer Treatment

The structural framework of this compound is conducive to modification into histone deacetylase (HDAC) inhibitors. These compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, selectively inhibit HDACs involved in cancer cell proliferation. This selective inhibition induces apoptosis and cell-cycle arrest, demonstrating potential as a therapeutic approach for various cancers (Zhou et al., 2008).

Environmental and Biological Sensing

The compound class also shows promise in the development of fluorescent probes for environmental and biological sensing. A study detailed a reaction-based fluorescent probe capable of discriminating thiophenols over aliphatic thiols, utilizing a design that includes a 2,3-dihydroimidazo-[1,2-a] pyridine moiety. This probe demonstrated high sensitivity and selectivity, with potential applications in detecting thiophenols in water samples (Wang et al., 2012).

Zukünftige Richtungen

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Furthermore, the exploration of the biological activity of these compounds could lead to the discovery of new therapeutic agents .

Wirkmechanismus

Target of Action

Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized and studied for their significant biological and therapeutic value .

Mode of Action

It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

The synthesis of similar compounds involves reactions with α-bromoketones and 2-aminopyridine , suggesting that the compound might affect related biochemical pathways.

Result of Action

Similar compounds have been studied for their varied medicinal applications , suggesting that this compound might have similar effects.

Action Environment

The synthesis of similar compounds was performed under different reaction conditions , suggesting that environmental factors might play a role in the compound’s action.

Eigenschaften

IUPAC Name |

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBRKRLGPSKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)

![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)